molecular formula C11H8O4 B093040 methyl 4-oxo-4H-chromene-2-carboxylate CAS No. 18398-73-7

methyl 4-oxo-4H-chromene-2-carboxylate

Cat. No. B093040
CAS RN: 18398-73-7
M. Wt: 204.18 g/mol
InChI Key: WNVKMIHNAHIVDP-UHFFFAOYSA-N
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Patent
US05668143

Procedure details

Combine chromone-2-carboxylic acid (2.0 g, 10.5 mmol) and methanol (25 mL). Add sulfuric acid (2.5 mL) and heat to reflux. After 2 hours pour the reaction mixture into ice water and filter. Rinse the filter cake with water and a cold dilute aqueous solution of sodium bicarbonate. Chromatograph on silica gel eluting with tetrahydrofuran to give a residue. Recrystallize the residue from methanol to give the title compound as a solid: mp; 120°-122° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH:3]=[C:2]1[C:12]([OH:14])=[O:13].S(=O)(=O)(O)O.[CH3:20]O>>[CH3:20][O:13][C:12]([C:2]1[O:1][C:10]2[C:5]([C:4](=[O:11])[CH:3]=1)=[CH:6][CH:7]=[CH:8][CH:9]=2)=[O:14]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1C(=CC(C2=CC=CC=C12)=O)C(=O)O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
Rinse the filter cake with water
CUSTOM
Type
CUSTOM
Details
Chromatograph on silica gel eluting with tetrahydrofuran to give a residue
CUSTOM
Type
CUSTOM
Details
Recrystallize the residue from methanol

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1OC2=CC=CC=C2C(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.